molecular formula C10H15N5O5 B13784790 diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium;nitrate CAS No. 67049-89-2

diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium;nitrate

Cat. No.: B13784790
CAS No.: 67049-89-2
M. Wt: 285.26 g/mol
InChI Key: BUQHWDWTHMTIJR-UHFFFAOYSA-O
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Description

Diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium; nitrate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diaminomethylidene group and a dimethylcarbamoyloxy group attached to a phenyl ring, with an azanium ion and nitrate counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium; nitrate typically involves multiple steps. One common method includes the reaction of 2-(dimethylcarbamoyloxy)aniline with a suitable nitrating agent under controlled conditions to introduce the nitrate group. The reaction conditions often require careful temperature control and the use of solvents such as acetonitrile or dichloromethane to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure the safety and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium; nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products:

Scientific Research Applications

Diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium; nitrate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium; nitrate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity through binding to the active site or modulation of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: Diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium; nitrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

67049-89-2

Molecular Formula

C10H15N5O5

Molecular Weight

285.26 g/mol

IUPAC Name

diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium;nitrate

InChI

InChI=1S/C10H14N4O2.NO3/c1-14(2)10(15)16-8-6-4-3-5-7(8)13-9(11)12;2-1(3)4/h3-6H,1-2H3,(H4,11,12,13);/q;-1/p+1

InChI Key

BUQHWDWTHMTIJR-UHFFFAOYSA-O

Canonical SMILES

CN(C)C(=O)OC1=CC=CC=C1[NH+]=C(N)N.[N+](=O)([O-])[O-]

Origin of Product

United States

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